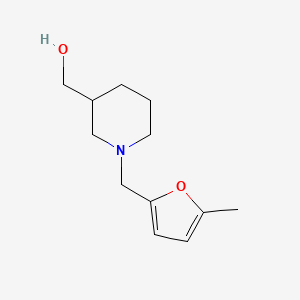

(1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol

Description

(1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol is a heterocyclic organic compound featuring a piperidine backbone substituted at the 1-position with a (5-methylfuran-2-yl)methyl group and a methanol moiety at the 3-position. The methanol group enhances hydrophilicity, influencing solubility and pharmacokinetic properties. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes where piperidine derivatives are prevalent .

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]methanol |

InChI |

InChI=1S/C12H19NO2/c1-10-4-5-12(15-10)8-13-6-2-3-11(7-13)9-14/h4-5,11,14H,2-3,6-9H2,1H3 |

InChI Key |

PMXMUSQPZZJEAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)CN2CCCC(C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol typically involves the reaction of 5-methylfurfural with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates like 5-methylfurfural and its subsequent reaction with piperidine derivatives. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 5-methylfurfural derivatives, while reduction can produce different alcohols .

Scientific Research Applications

(1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol has various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development due to its piperidine moiety, which is common in many pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds

Mechanism of Action

The mechanism of action of (1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or activating them. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Key Structural Analogs and Their Features

The following compounds share structural similarities with the target molecule, primarily through piperidine/pyrrolidine cores and functionalized substituents.

Comparative Analysis

- In contrast, the nitro group in (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol is strongly electron-withdrawing, which could reduce electron density in the pyridine ring and alter binding kinetics .

Solubility and Lipophilicity :

- Biological Activity: Piperidine-methanol derivatives are often explored for CNS activity. The target compound’s furan may mimic endogenous substrates (e.g., neurotransmitters), whereas the thiophene-sulfonyl analog could target sulfotransferases or ion channels.

Notes on Limitations

- Molecular weights and properties are calculated theoretically; actual values may vary with stereochemistry and formulation.

This analysis underscores the importance of substituent choice in modulating the physicochemical and biological profiles of piperidine-based compounds. Further experimental studies are warranted to validate these hypotheses.

Biological Activity

The compound (1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol is a novel piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the synthesis, biological evaluations, and pharmacological profiles of this compound based on diverse scientific literature.

Synthesis

The synthesis of (1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol typically involves the reaction of 5-methylfuran with piperidine derivatives under controlled conditions. Various methods have been explored, including:

- Regioselective Reactions : The compound can be synthesized through regioselective reactions involving 2,4-dichloropyrimidine derivatives in the presence of triethylamine, yielding intermediates that can be further modified to obtain the desired product .

- Nucleophilic Substitution : The final nucleophilic substitution reaction often employs piperazine derivatives, enhancing the biological activity of the resulting compounds .

Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. For instance, compounds structurally related to (1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol have shown promising results against various cancer cell lines:

These findings suggest that modifications to the piperidine structure can enhance antitumor efficacy.

Antibacterial Activity

In addition to antitumor properties, (1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol and its derivatives have been evaluated for antibacterial activity against various strains of bacteria. Notably, several derivatives exhibited significant inhibition against Gram-positive bacteria:

| Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 | |

| Enterococcus faecalis | 0.50 | |

| Listeria monocytogenes | 1.00 |

The compound's ability to inhibit bacterial growth at low concentrations indicates its potential as a therapeutic agent for bacterial infections.

Case Studies

Several case studies have illustrated the effectiveness of (1-((5-Methylfuran-2-yl)methyl)piperidin-3-yl)methanol in preclinical settings:

- In Vitro Studies : In a study involving MCF-7 breast cancer cells, treatment with related compounds resulted in increased levels of caspase 9, indicating apoptosis induction through mitochondrial pathways .

- Toxicity Assessment : Toxicity evaluations in animal models revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.